molecular formula C21H26NO3+ B1209703 Parapenzolate CAS No. 15394-61-3

Parapenzolate

Cat. No.: B1209703
CAS No.: 15394-61-3
M. Wt: 340.4 g/mol
InChI Key: DMXLLYHBWUOZCZ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Parapenzolate bromide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

Parapenzolate bromide has a wide range of applications in scientific research:

Mechanism of Action

Parapenzolate bromide acts as an antimuscarinic agent. It binds to muscarinic acetylcholine receptors as an antagonist, preventing acetylcholine from binding to the receptors. This action inhibits gastric acid and pepsin secretion and suppresses spontaneous contractions of the colon .

Comparison with Similar Compounds

Parapenzolate bromide is similar to other anticholinergic agents such as pipenzolate bromide and mepenzolate. it is unique in its prolonged duration of action and its effectiveness in inhibiting both basal and histamine-stimulated acid outputs . Similar compounds include:

Properties

CAS No.

15394-61-3

Molecular Formula

C21H26NO3+

Molecular Weight

340.4 g/mol

IUPAC Name

(1,1-dimethylpiperidin-1-ium-4-yl) 2-hydroxy-2,2-diphenylacetate

InChI

InChI=1S/C21H26NO3/c1-22(2)15-13-19(14-16-22)25-20(23)21(24,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,19,24H,13-16H2,1-2H3/q+1

InChI Key

DMXLLYHBWUOZCZ-UHFFFAOYSA-N

SMILES

C[N+]1(CCC(CC1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C

Canonical SMILES

C[N+]1(CCC(CC1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C

Key on ui other cas no.

15394-61-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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